Benzenesulfonyl fluoride, 4-(acetylamino)-

Description

The exact mass of the compound Benzenesulfonyl fluoride, 4-(acetylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30636. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl fluoride, 4-(acetylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl fluoride, 4-(acetylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

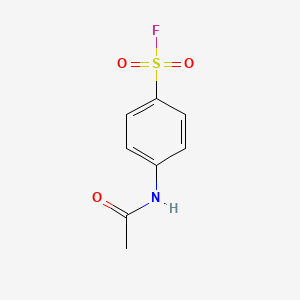

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamidobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQHLUBMODFETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059818 | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-20-4 | |

| Record name | p-Acetamidobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilyl fluoride, N-acetyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl fluoride, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetamidobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(acetylamino)benzenesulfonyl fluoride: A Versatile Tool in Chemical Biology and Drug Discovery

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(acetylamino)benzenesulfonyl fluoride. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique characteristics of this compound for covalent modification of biomolecules.

Introduction: The Rise of Covalent Probes in Modern Drug Discovery

The paradigm of drug discovery has evolved significantly, with a renewed interest in covalent inhibitors that can offer prolonged pharmacodynamic effects and high potency.[1] Among the arsenal of electrophilic warheads used to achieve covalent modification, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity.[2] 4-(acetylamino)benzenesulfonyl fluoride, in particular, has garnered attention as a versatile chemical probe and a building block for targeted covalent inhibitors. This guide will delve into the core chemical properties and practical applications of this important reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 4-(acetylamino)benzenesulfonyl fluoride is crucial for its effective application.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃S | [3] |

| Molecular Weight | 217.22 g/mol | [3] |

| CAS Number | 329-20-4 | [3] |

| Appearance | Solid | [4] |

| Melting Point | 173-178 °C | [4] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | [3] |

| InChI Key | HRQHLUBMODFETM-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 4-(acetylamino)benzenesulfonyl fluoride. Below is a summary of expected spectroscopic data based on its structure and data for analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of 4-(acetylamino)benzenesulfonyl fluoride in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The para-substituted aromatic ring will exhibit a characteristic AA'BB' system, which often appears as two doublets.[5][6]

-

Aromatic Protons (AA'BB' system, ~7.8-8.0 ppm): The protons on the benzene ring will appear in the downfield aromatic region. The protons ortho to the electron-withdrawing sulfonyl fluoride group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating acetylamino group.[7][8]

-

Amide Proton (-NH-, ~10.5 ppm): The amide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

-

Acetyl Methyl Protons (-CH₃, ~2.1 ppm): The three protons of the methyl group will appear as a sharp singlet in the upfield region.[9]

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.[10][11]

-

Carbonyl Carbon (-C=O, ~169 ppm): The carbonyl carbon of the acetyl group will be found significantly downfield.

-

Aromatic Carbons (~120-145 ppm): Four distinct signals are expected for the aromatic carbons due to the para-substitution. The carbon attached to the sulfonyl fluoride group (ipso-carbon) and the carbon attached to the nitrogen will have characteristic chemical shifts influenced by the electronegativity and resonance effects of the substituents.[12]

-

Methyl Carbon (-CH₃, ~24 ppm): The methyl carbon will appear in the upfield region of the spectrum.

2.2.3. FT-IR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretch (~3300 cm⁻¹): A sharp to moderately broad peak corresponding to the stretching vibration of the amide N-H bond.

-

C=O Stretch (~1670 cm⁻¹): A strong, sharp absorption for the carbonyl group of the amide.

-

S=O Stretches (~1410 and 1210 cm⁻¹): Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group.

-

S-F Stretch (~830 cm⁻¹): A characteristic absorption for the sulfur-fluorine bond.

-

Aromatic C-H and C=C Stretches: Peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

2.2.4. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-(acetylamino)benzenesulfonyl fluoride, the molecular ion peak (M⁺) would be observed at m/z 217. Key fragmentation pathways would likely involve the loss of the fluorine atom, the acetyl group, or the entire sulfonyl fluoride moiety.[13][14][15]

Synthesis of 4-(acetylamino)benzenesulfonyl fluoride

The most common and practical synthesis of 4-(acetylamino)benzenesulfonyl fluoride involves the nucleophilic substitution of the chloride in 4-acetamidobenzenesulfonyl chloride with fluoride.

Synthesis of the Precursor: 4-Acetamidobenzenesulfonyl Chloride

The starting material, 4-acetamidobenzenesulfonyl chloride, can be prepared by the chlorosulfonation of acetanilide.[16] It is crucial to use acetanilide instead of aniline for this reaction, as the amino group of aniline would be protonated by the chlorosulfonic acid, leading to meta-directing substitution and potential side reactions. The acetyl group serves as a protecting group and an ortho-, para-director.[9]

Fluorination of 4-Acetamidobenzenesulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a variety of fluorinating agents. A particularly effective and mild method is the direct chloride/fluoride exchange using potassium fluoride (KF) in a biphasic water/acetone system.[5][6][7] This method avoids the use of hazardous and expensive reagents.

Experimental Protocol: Synthesis of 4-(acetylamino)benzenesulfonyl fluoride

-

Dissolution: Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in acetone.

-

Addition of Fluorinating Agent: To the stirred solution, add an aqueous solution of potassium fluoride (excess, e.g., 3-5 equivalents).

-

Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Synthesis workflow for 4-(acetylamino)benzenesulfonyl fluoride.

Reactivity and Mechanism of Action

The utility of 4-(acetylamino)benzenesulfonyl fluoride in chemical biology stems from the reactivity of the sulfonyl fluoride moiety, which participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[3] This "click chemistry" type reaction allows for the formation of stable covalent bonds with nucleophilic amino acid residues on proteins.[17]

The SuFEx Reaction: A Gateway to Covalent Modification

The sulfur atom in the sulfonyl fluoride group is highly electrophilic and susceptible to nucleophilic attack. This reaction is particularly effective with "soft" nucleophiles like the side chains of certain amino acids. The fluoride ion is an excellent leaving group, driving the reaction forward.

Targeting Nucleophilic Amino Acid Residues

Unlike many other covalent modifiers that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of modifying serine, tyrosine, and lysine residues.[17][18][19] This expanded targeting scope is a significant advantage in probing protein function and developing inhibitors for proteins that lack accessible cysteines in their binding sites.

-

Serine: The hydroxyl group of a serine residue, particularly an activated serine in the active site of a protease, can attack the sulfonyl fluoride to form a stable sulfonate ester linkage.[20][21]

-

Tyrosine: The phenolate form of a tyrosine residue is a potent nucleophile that can react with sulfonyl fluorides to form a sulfonate ester.[22]

-

Lysine: The ε-amino group of a lysine residue can act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonamide bond.[23]

The selectivity for a particular amino acid is influenced by several factors, including the local microenvironment of the protein, the pKa of the nucleophilic residue, and the overall binding affinity of the sulfonyl fluoride-containing molecule to the protein target.[19][23]

Caption: Mechanism of covalent protein modification by 4-(acetylamino)benzenesulfonyl fluoride.

Applications in Research and Drug Development

The unique properties of 4-(acetylamino)benzenesulfonyl fluoride make it a valuable tool in various stages of the drug discovery pipeline.

Activity-Based Protein Profiling (ABPP)

By incorporating a reporter tag (e.g., an alkyne or biotin) into a molecule containing the 4-(acetylamino)benzenesulfonyl fluoride warhead, researchers can create activity-based probes. These probes can be used to identify and profile the activity of specific enzymes within complex biological systems.[1]

Target Identification and Validation

The "inverse drug discovery" approach utilizes libraries of small molecules with latent electrophiles, such as sulfonyl fluorides, to identify novel protein targets.[24][25] 4-(acetylamino)benzenesulfonyl fluoride can serve as a core scaffold for the development of such libraries.

Development of Targeted Covalent Inhibitors

The ability to form a stable covalent bond with a target protein can lead to the development of highly potent and selective drugs. 4-(acetylamino)benzenesulfonyl fluoride can be incorporated into known ligand scaffolds to convert them into covalent inhibitors, a strategy that has been successfully applied in the development of kinase inhibitors.[26]

Experimental Protocol: Covalent Labeling of a Target Protein

This protocol provides a general workflow for the covalent labeling of a purified protein with 4-(acetylamino)benzenesulfonyl fluoride and subsequent analysis by mass spectrometry.[16][27][28]

-

Protein Preparation: Prepare a solution of the purified target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Probe Preparation: Prepare a stock solution of 4-(acetylamino)benzenesulfonyl fluoride in a compatible organic solvent (e.g., DMSO).

-

Labeling Reaction: Add the 4-(acetylamino)benzenesulfonyl fluoride solution to the protein solution to the desired final concentration. Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time.

-

Quenching (Optional): The reaction can be quenched by the addition of a nucleophilic scavenger.

-

Sample Preparation for Mass Spectrometry:

-

Remove excess probe by dialysis or buffer exchange.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and pinpoint the exact site of covalent modification.

Safety and Handling

4-(acetylamino)benzenesulfonyl fluoride is a corrosive solid and should be handled with appropriate safety precautions.[4]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[4]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

Conclusion and Future Perspectives

4-(acetylamino)benzenesulfonyl fluoride is a powerful and versatile reagent with significant applications in chemical biology and drug discovery. Its ability to covalently modify a range of nucleophilic amino acid residues through the SuFEx reaction provides a distinct advantage over more traditional cysteine-focused covalent modifiers. As our understanding of the proteome and the intricacies of protein function continues to grow, the demand for sophisticated chemical tools like 4-(acetylamino)benzenesulfonyl fluoride will undoubtedly increase. Future research will likely focus on the development of more complex and highly targeted probes based on this scaffold, further expanding its utility in the quest for novel therapeutics.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - Benzenesulfonyl fluoride, 4-(acetylamino)- (C8H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 4. 4-(Acetylamino)benzenesulfonyl fluoride 95 329-20-4 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. aaqr.org [aaqr.org]

- 16. researchgate.net [researchgate.net]

- 17. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 18. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]

- 20. rsc.org [rsc.org]

- 21. Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]- | C10H12FNO3S | CID 308451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]

- 23. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. "Inverse Drug Discovery" Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Acetamidobenzenesulfonyl Fluoride

An In-Depth Technical Guide to the Synthesis of 4-Acetamidobenzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

4-Acetamidobenzenesulfonyl fluoride is a crucial building block in medicinal chemistry and chemical biology. Its sulfonyl fluoride moiety acts as a reactive yet stable electrophile, making it a valuable precursor for the synthesis of sulfonamide-based drugs and a versatile tool for creating covalent inhibitors that target specific amino acid residues in proteins.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of 4-acetamidobenzenesulfonyl fluoride, delving into the underlying chemical principles, detailed experimental procedures, and critical safety considerations.

Strategic Overview of the Synthetic Pathway

The synthesis of 4-acetamidobenzenesulfonyl fluoride is most effectively achieved through a two-step process. This strategy begins with the chlorosulfonation of acetanilide to form the intermediate, 4-acetamidobenzenesulfonyl chloride. This is followed by a halogen exchange reaction to replace the chlorine atom with fluorine. This approach is widely adopted due to the ready availability of the starting materials and the generally high yields of the reactions.

Delving into the Reaction Mechanisms

Part A: Electrophilic Aromatic Substitution - The Chlorosulfonation of Acetanilide

The first step involves the reaction of acetanilide with chlorosulfonic acid.[3][4] In this electrophilic aromatic substitution reaction, the acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Due to steric hindrance from the bulky acetamido group, the substitution occurs predominantly at the para position.[3] The electrophile is likely sulfur trioxide (SO₃), which is generated from chlorosulfonic acid.[3] The initial product is the sulfonic acid, which is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.[3]

Part B: Nucleophilic Acyl Substitution - Halogen Exchange

The second step is the conversion of the 4-acetamidobenzenesulfonyl chloride to the corresponding fluoride. This is a nucleophilic substitution reaction where a fluoride ion (F⁻) from a source like potassium fluoride (KF) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1][5][6][7] The use of a phase transfer catalyst can enhance the efficiency of this reaction.[1]

Visualizing the Synthetic Workflow

Caption: A flowchart illustrating the key stages in the synthesis of 4-acetamidobenzenesulfonyl fluoride.

Detailed Experimental Protocol

Part A: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Materials and Equipment:

-

Acetanilide (dry)

-

Chlorosulfonic acid

-

Round-bottom flask (dry)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker with crushed ice

-

Büchner funnel and filter flask

-

pH paper

Safety Precautions:

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. This entire procedure must be conducted in a well-ventilated fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles.[8][9]

-

Ensure all glassware is completely dry to prevent a violent reaction with chlorosulfonic acid.[3][4]

Procedure:

-

Place dry acetanilide (e.g., 10 g, 1 equivalent) into a dry round-bottom flask equipped with a magnetic stir bar.[3][4]

-

In a fume hood, carefully add chlorosulfonic acid (e.g., 35 mL, ~5 equivalents) to a dropping funnel.[3]

-

Cool the flask containing acetanilide in an ice bath.

-

Slowly add the chlorosulfonic acid dropwise to the cooled and stirred acetanilide.[3] Maintain the temperature of the reaction mixture below 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring continuously.

-

To complete the reaction, gently heat the mixture in a water bath at 60-70°C for about 20-30 minutes.[3]

-

Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice (e.g., 200 g) with vigorous stirring.[3][4] This step should be performed in the fume hood as HCl gas will be evolved.

-

A white precipitate of 4-acetamidobenzenesulfonyl chloride will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.[3]

-

Wash the collected solid with several portions of cold water until the filtrate is neutral to pH paper.[3]

-

Air-dry the product on the filter funnel by drawing air through it for at least 20 minutes. The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step.

Part B: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride

Materials and Equipment:

-

4-Acetamidobenzenesulfonyl chloride (from Part A)

-

Potassium fluoride (KF, anhydrous)

-

Acetone or acetonitrile (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as acetone or acetonitrile.[7]

-

Add an excess of anhydrous potassium fluoride (e.g., 2-3 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium chloride byproduct and any unreacted potassium fluoride.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-acetamidobenzenesulfonyl fluoride.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetamidobenzenesulfonyl Fluoride | C₈H₈FNO₃S | 217.22 | 173-178 |

| 4-Acetamidobenzenesulfonyl Chloride | C₈H₈ClNO₃S | 233.67 | 149 (decomposes) |

Data sourced from[10].

The identity and purity of the final product should be confirmed by spectroscopic methods:

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1680 cm⁻¹), and the asymmetric and symmetric SO₂ stretches (around 1380 and 1180 cm⁻¹, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the acetyl methyl protons, the aromatic protons, and the amide N-H proton.

-

¹⁹F NMR: A singlet corresponding to the sulfonyl fluoride group should be observed.

-

¹³C NMR: Signals for the aromatic carbons, the acetyl methyl carbon, and the carbonyl carbon should be present.

-

Mechanism Visualization

Caption: The two-step reaction mechanism for the synthesis of 4-acetamidobenzenesulfonyl fluoride.

References

- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 329-20-4(4-acetamidobenzene-1-sulfonyl fluoride) | Kuujia.com [kuujia.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. theochem.mercer.edu [theochem.mercer.edu]

- 5. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. 4-(乙酰氨基)苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Mechanism of Action of p-Acetamidobenzenesulfonyl Fluoride: A Covalent Probe for Exploring the Proteome

For researchers, scientists, and drug development professionals, the identification of novel therapeutic targets and the elucidation of their mechanisms of action are paramount. Covalent chemical probes have emerged as powerful tools in this endeavor, offering the ability to irreversibly label and identify proteins of interest within complex biological systems. Among these, sulfonyl fluorides have garnered significant attention due to their unique balance of stability and reactivity.[1][2][3] This in-depth technical guide focuses on a foundational member of this class, p-acetamidobenzenesulfonyl fluoride, providing a comprehensive overview of its mechanism of action and a practical framework for its application in chemical biology and drug discovery.

While more intricate sulfonyl fluoride probes have been extensively developed, the simplicity and accessibility of p-acetamidobenzenesulfonyl fluoride make it an attractive starting point for laboratories venturing into covalent ligand discovery and activity-based protein profiling (ABPP). This guide will provide the theoretical underpinnings and practical methodologies to empower researchers to leverage this versatile chemical tool.

The Chemical Biology of Sulfonyl Fluorides: A Privileged Warhead

The utility of sulfonyl fluorides as chemical probes lies in the unique properties of the sulfonyl fluoride moiety (-SO₂F). This functional group acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues on proteins.[1][2][4]

Reactivity and Selectivity

Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a favorable balance of aqueous stability and reactivity.[1][2][3] This allows them to persist in biological media long enough to engage with their protein targets without rapid hydrolysis. The reactivity of the sulfur(VI) center is poised for nucleophilic attack, leading to the displacement of the fluoride ion, which is a good leaving group in the context of the protein microenvironment.[5]

A key feature of sulfonyl fluorides is their ability to react with a range of nucleophilic amino acid residues, not just the highly reactive cysteine. This includes:

-

Serine and Threonine: The hydroxyl groups of these amino acids can act as nucleophiles, particularly when activated within an enzyme's active site.[1][4]

-

Tyrosine: The phenolic hydroxyl group of tyrosine is a common target for sulfonyl fluorides.[1][4]

-

Lysine: The primary amine of the lysine side chain is another key nucleophile that can be targeted.[1][4]

-

Histidine: The imidazole side chain of histidine can also be covalently modified.[1][4]

This broad reactivity profile expands the scope of the "ligandable proteome," enabling the targeting of proteins that may lack accessible cysteines.[4] The selectivity of a sulfonyl fluoride probe for a particular protein and residue is not solely dependent on the inherent reactivity of the amino acid but is also heavily influenced by the three-dimensional structure of the protein. Proximity and favorable orientation of the sulfonyl fluoride within a binding pocket, driven by non-covalent interactions of the aryl ring and acetamido group of p-acetamidobenzenesulfonyl fluoride, are critical for facilitating the covalent reaction.

The Covalent Bonding Mechanism

The fundamental mechanism of action involves a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride. A nucleophilic residue on a target protein attacks the electrophilic sulfur, forming a transient intermediate. This is followed by the expulsion of the fluoride ion, resulting in the formation of a stable sulfonylated or sulfonamido-protein adduct.

Figure 1: The mechanism of covalent modification by p-acetamidobenzenesulfonyl fluoride.

Experimental Workflow for Target Identification using p-Acetamidobenzenesulfonyl Fluoride

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to identify the protein targets of a covalent probe.[5] The following section outlines a hypothetical, yet practical, experimental workflow for using p-acetamidobenzenesulfonyl fluoride as a probe for target discovery in a cellular lysate.

Synthesis of p-Acetamidobenzenesulfonyl Fluoride

p-Acetamidobenzenesulfonyl chloride is a common precursor for the synthesis of sulfonamide drugs and can be synthesized from acetanilide and chlorosulfonic acid. While commercially available, for researchers requiring a custom synthesis or modification (e.g., isotopic labeling), the following general protocol can be adapted.

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

-

Reaction Setup: In a fume hood, carefully add acetanilide to an excess of chlorosulfonic acid at a controlled temperature (typically 0-5°C).

-

Sulfonation: Allow the reaction to proceed with stirring, gradually warming to room temperature, and then gently heating to ensure complete sulfonation.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) to obtain the purified product.

Note: This synthesis involves corrosive and reactive reagents and should be performed with appropriate safety precautions.

The conversion of the sulfonyl chloride to the sulfonyl fluoride can be achieved using a variety of fluorinating agents.

Activity-Based Protein Profiling (ABPP)

The core of the target identification workflow is the ABPP experiment, which typically involves treating a proteome with the probe, followed by enrichment of the labeled proteins and identification by mass spectrometry.

Figure 2: A simplified workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2: ABPP of a Cellular Lysate with p-Acetamidobenzenesulfonyl Fluoride

-

Proteome Preparation: Prepare a cell lysate from the biological system of interest in a suitable buffer (e.g., Tris or HEPES, pH 7.4). Determine the protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Treat the proteome (e.g., 1 mg/mL) with varying concentrations of p-acetamidobenzenesulfonyl fluoride (e.g., 10-100 µM) for a defined period (e.g., 1-2 hours) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).

-

Sample Preparation for Mass Spectrometry:

-

Reduce the disulfide bonds in the proteins using a reducing agent like DTT.

-

Alkylate the free cysteines with an alkylating agent like iodoacetamide.

-

Perform a buffer exchange to remove excess reagents.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Data Analysis for Target Identification

The identification of the specific proteins and amino acid residues targeted by p-acetamidobenzenesulfonyl fluoride is achieved through the analysis of the mass spectrometry data. This requires specialized software and a robust statistical framework.

Data Analysis Workflow:

-

Database Searching: The raw MS/MS data is searched against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or the Trans-Proteomic Pipeline (TPP).[6][7][8] The search parameters should include the potential modification of nucleophilic amino acids by the p-acetamidobenzenesulfonyl group (mass shift = +199.02 Da).

-

Identification of Modified Peptides: The software will identify peptides that have been covalently modified by the probe based on the mass shift observed in the MS1 spectra and the fragmentation pattern in the MS2 spectra.

-

Site Localization: The MS/MS fragmentation data is used to pinpoint the exact amino acid residue that has been modified.

-

Quantitative Analysis: Label-free quantification or isotopic labeling methods can be used to compare the abundance of modified peptides between the probe-treated and control samples, providing a measure of the extent of labeling.

-

Statistical Analysis: Statistical tests are applied to the quantitative data to determine the significance of the observed modifications and to generate a list of high-confidence protein targets.[9][10][11][12] This often involves calculating p-values and false discovery rates (FDR) to minimize the identification of false positives.[11]

Table 1: Key Parameters for Mass Spectrometry Data Analysis

| Parameter | Recommendation | Rationale |

| Search Engine | MaxQuant, Proteome Discoverer, TPP | Robust algorithms for peptide and protein identification.[6][7][8] |

| Protein Database | A comprehensive and up-to-date database for the organism of interest (e.g., UniProt). | To ensure accurate identification of proteins. |

| Variable Modifications | Oxidation (M), Acetyl (Protein N-term), p-acetamidobenzenesulfonyl (S, T, Y, K, H). | To account for common biological and chemical modifications. |

| Precursor Mass Tolerance | 10-20 ppm | For high-resolution mass spectrometers. |

| Fragment Mass Tolerance | 0.02 Da (for TOF) or 0.5 Da (for ion trap) | Dependent on the type of mass analyzer used. |

| Quantification Method | Label-Free Quantification (LFQ) or Isotopic Labeling (e.g., SILAC). | To determine the relative abundance of modified peptides. |

| Statistical Software | Perseus (for MaxQuant output), R packages. | For downstream statistical analysis and data visualization.[6][13] |

Target Validation and Mechanistic Insights

Following the identification of potential protein targets, it is crucial to validate these findings and further investigate the functional consequences of covalent modification.

Orthogonal Validation Methods

-

Western Blotting: Use an antibody against the putative target protein to confirm its labeling by the probe. This can be done by running the probe-labeled proteome on an SDS-PAGE gel and detecting the modified protein.

-

Recombinant Protein Labeling: Express and purify the candidate target protein and confirm its direct labeling by p-acetamidobenzenesulfonyl fluoride in a controlled in vitro setting.

-

Site-Directed Mutagenesis: Mutate the identified amino acid residue to a non-nucleophilic residue (e.g., alanine) and demonstrate that this mutant is no longer labeled by the probe.

Elucidating Functional Consequences

Once a target is validated, the next step is to understand how its covalent modification by p-acetamidobenzenesulfonyl fluoride affects its function. This can involve:

-

Enzyme Activity Assays: If the target is an enzyme, assess whether its activity is inhibited or enhanced upon covalent modification.

-

Protein-Protein Interaction Studies: Investigate whether the modification disrupts or alters the interaction of the target protein with its binding partners.

-

Cellular Phenotypic Assays: Examine the effect of the probe on cellular processes that are known to be regulated by the target protein.

Conclusion and Future Directions

p-Acetamidobenzenesulfonyl fluoride represents a readily accessible and versatile chemical tool for researchers embarking on covalent ligand discovery and chemical proteomics. Its ability to target a range of nucleophilic amino acid residues opens up possibilities for identifying novel druggable sites on proteins that may be inaccessible to more conventional approaches.[4] The workflow outlined in this guide provides a robust framework for the synthesis, application, and data analysis of this probe, enabling the identification and validation of its protein targets.

The insights gained from using simple probes like p-acetamidobenzenesulfonyl fluoride can serve as a foundation for the design of more potent and selective covalent inhibitors. By understanding the structural and chemical features that govern its reactivity and selectivity, researchers can rationally design next-generation probes and drug candidates with improved pharmacological properties. The continued development and application of such chemical biology tools will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and accelerating the discovery of new medicines.

References

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 6. MaxQuant [maxquant.org]

- 7. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. moritz.isbscience.org [moritz.isbscience.org]

- 9. researchgate.net [researchgate.net]

- 10. Statistical Contributions to Proteomic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Statistical Model to Analyze Quantitative Proteomics Data Obtained by 18O/16O Labeling and Linear Ion Trap Mass Spectrometry: Application to the Study of Vascular Endothelial Growth Factor-induced Angiogenesis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Statistics in Experimental Design, Preprocessing, and Analysis of Proteomics Data | Springer Nature Experiments [experiments.springernature.com]

- 13. GitHub - devradiumking/maxabpp: R package that visualizes MaxQuant output of activity-based protein profiling experiments. [github.com]

An In-depth Technical Guide to 4-(Acetylamino)benzenesulfonyl Fluoride: A Privileged Tool in Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(acetylamino)benzenesulfonyl fluoride (ABSF), a versatile and increasingly significant reagent in chemical biology and drug discovery. We delve into its fundamental chemical properties, provide detailed protocols for its synthesis and characterization, and explore its mechanism of action as a covalent inhibitor. Furthermore, this guide offers practical, field-proven insights into its application as a chemical probe for activity-based protein profiling (ABPP), equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this powerful tool.

Introduction: The Rise of a Privileged Warhead

The landscape of chemical biology and covalent drug discovery is continually evolving, with a constant search for chemical entities that offer a precise balance of reactivity and stability. Among these, the sulfonyl fluoride moiety has emerged as a "privileged warhead"[1]. Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine[1][2]. This versatility makes them exceptional tools for probing protein function and developing targeted covalent inhibitors.

4-(Acetylamino)benzenesulfonyl fluoride, also known as 4-acetamidobenzenesulfonyl fluoride, stands out within this class of reagents. The acetylamino group provides a handle for modifying its physicochemical properties, while the para-substituted benzene ring offers a scaffold for further chemical elaboration. Its primary utility lies in its capacity to act as a selective and irreversible inhibitor of serine hydrolases, a large and diverse enzyme superfamily implicated in numerous physiological and pathological processes[3]. This guide will serve as an in-depth resource for understanding and utilizing the full potential of this remarkable molecule.

Physicochemical Properties and Structural Formula

A thorough understanding of the physicochemical properties of 4-(acetylamino)benzenesulfonyl fluoride is essential for its effective handling, storage, and application in experimental workflows.

Structural Formula:

References

An In-depth Technical Guide to 4-(Acetylamino)benzenesulfonyl Fluoride: Properties, Synthesis, and Applications in Chemical Biology

This guide provides a comprehensive technical overview of 4-(acetylamino)benzenesulfonyl fluoride, a versatile reagent that has garnered significant interest in chemical biology and drug discovery. We will delve into its core physical and chemical properties, provide detailed protocols for its synthesis and application, and explore the mechanistic basis of its utility as a covalent probe for interrogating biological systems. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful chemical tool.

Introduction: The Rise of a Privileged Chemical Probe

4-(Acetylamino)benzenesulfonyl fluoride, often abbreviated as ABSF, has emerged as a valuable tool for chemical biologists. Its utility stems from the unique reactivity of the sulfonyl fluoride moiety, which acts as a "warhead" capable of forming stable covalent bonds with nucleophilic residues in proteins.[1][2] This property allows for the specific and irreversible labeling of proteins, enabling a wide range of applications from target identification and validation to the study of protein-protein interactions.[1][3] The acetylamino group provides a handle for modifying the compound's properties, such as solubility and cell permeability, and serves as a precursor for further chemical elaboration. This guide will provide the foundational knowledge and practical insights necessary to effectively utilize 4-(acetylamino)benzenesulfonyl fluoride in a research setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. The key properties of 4-(acetylamino)benzenesulfonyl fluoride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 329-20-4 | [4][5] |

| Molecular Formula | C₈H₈FNO₃S | [4][5] |

| Molecular Weight | 217.22 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 173-178 °C | [4][6] |

| Solubility | Soluble in various organic solvents such as Dichloromethane, Acetone, Ethyl acetate, and Dimethylformamide (DMF). Moderately soluble in aqueous solutions. | [7] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | [4][8] |

| InChI | 1S/C8H8FNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | [4] |

Spectral Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 4-(acetylamino)benzenesulfonyl fluoride. Below are the expected spectral data based on available information and analysis of similar structures.

| Technique | Data |

| ¹H NMR | (CDCl₃, 300 MHz): δ 7.99 (d, J = 9.0 Hz, 2H), 7.80 (d, J = 8.7 Hz, 2H), 7.38 (br s, 1H), 2.28 (s, 3H).[1] |

| ¹³C NMR | Expected peaks around: δ 168 (C=O), 140-145 (C-S), 130-135 (C-N), 118-122 (aromatic CH), 24 (CH₃). (Predicted based on similar structures and general chemical shift ranges).[9] |

| ¹⁹F NMR | (CD₂Cl₂, 282 MHz): δ 66.16.[1] |

| IR (Infrared) | Expected characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1370 and ~1170 (S=O stretch).[10][11] |

| Mass Spec (MS) | [M+H]⁺ calculated for C₈H₉FNO₃S⁺: 218.02817.[8] |

Synthesis of 4-(Acetylamino)benzenesulfonyl Fluoride

The synthesis of 4-(acetylamino)benzenesulfonyl fluoride is typically achieved through a two-step process starting from acetanilide. The workflow involves chlorosulfonation followed by a halogen exchange reaction.

Caption: Synthetic workflow for 4-(acetylamino)benzenesulfonyl fluoride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Acetylsulfanilyl Chloride [12]

-

To 63 mL (110 g) of chlorosulfonic acid, cautiously add 25 g of dry, powdered acetanilide in portions with occasional stirring.

-

Heat the reaction mixture to 60-70 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto approximately 500 g of crushed ice with stirring.

-

The crude N-acetylsulfanilyl chloride will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product is often of sufficient purity for the next step. For higher purity, it can be recrystallized from chloroform.[12]

Step 2: Synthesis of 4-(Acetylamino)benzenesulfonyl Fluoride [7]

-

In a round-bottom flask, dissolve the crude N-acetylsulfanilyl chloride in a suitable aqueous solvent.

-

Add an excess of a metal fluoride salt, such as potassium fluoride (KF) or sodium fluoride (NaF).

-

Heat the reaction mixture, typically between 80-90 °C, and stir for several hours.[7] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude 4-(acetylamino)benzenesulfonyl fluoride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.

Chemical Reactivity and Mechanism of Action

The key to the utility of 4-(acetylamino)benzenesulfonyl fluoride lies in the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This makes it susceptible to nucleophilic attack by electron-rich amino acid side chains in proteins.[3][13] While it can react with several nucleophilic residues, including tyrosine, lysine, and histidine, its most well-characterized reactivity is with the hydroxyl group of serine residues, particularly those in the active sites of serine hydrolases.[3][14]

The reaction proceeds via a nucleophilic substitution mechanism where the serine hydroxyl oxygen attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester linkage.[14][15] This covalent modification is irreversible under physiological conditions and effectively inactivates the enzyme.[14]

Caption: Mechanism of serine hydrolase inhibition by 4-(acetylamino)benzenesulfonyl fluoride.

This targeted reactivity makes 4-(acetylamino)benzenesulfonyl fluoride a valuable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme activities in complex biological samples.[16]

Applications in Research and Drug Development

The ability of 4-(acetylamino)benzenesulfonyl fluoride to covalently modify proteins has led to its widespread use in several key areas of research.

-

Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., a fluorophore or biotin) onto the 4-(acetylamino)benzenesulfonyl fluoride scaffold, researchers can create probes to label and identify active enzymes in a proteome.[17][18]

-

Covalent Enzyme Inhibition: The irreversible nature of the covalent bond makes this compound and its derivatives potent enzyme inhibitors, which can be valuable for studying enzyme function and as starting points for drug discovery.[3][19]

-

SuFEx Click Chemistry: The sulfur fluoride exchange (SuFEx) reaction is a next-generation click chemistry that utilizes the reactivity of sulfonyl fluorides.[2][20][21] 4-(Acetylamino)benzenesulfonyl fluoride can serve as a hub for connecting different molecular fragments with high efficiency and specificity.[13][22]

Experimental Protocol: Protein Labeling

This protocol provides a general workflow for labeling a purified protein or a complex proteome with an alkyne-tagged 4-(acetylamino)benzenesulfonyl fluoride probe, followed by analysis.

-

Probe Labeling of Protein Sample:

-

Prepare the protein sample (purified protein or cell lysate) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the alkyne-tagged sulfonyl fluoride probe (typically from a stock solution in DMSO) to the protein sample to a final desired concentration (e.g., 10-50 µM).

-

Incubate the reaction at room temperature or 37 °C for 1-2 hours.

-

-

Click Chemistry for Reporter Tag Conjugation:

-

To the labeled protein sample, add the azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide).

-

Add the copper(I) catalyst components (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).

-

Incubate the click chemistry reaction for 1 hour at room temperature.

-

-

Analysis of Labeled Proteins:

-

SDS-PAGE Analysis:

-

Add SDS-PAGE loading buffer to the reaction mixture and heat at 95 °C for 5 minutes.[23]

-

Separate the proteins by SDS-PAGE.[23]

-

If a fluorescent reporter was used, visualize the labeled proteins directly using a fluorescence gel scanner.

-

If a biotin reporter was used, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.

-

-

Mass Spectrometry Analysis:

-

For identification of labeled proteins and modification sites, the biotin-tagged proteins can be enriched using streptavidin beads.

-

The enriched proteins are then digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS.[17]

-

-

Handling and Safety

Sulfonyl fluorides are reactive electrophiles and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 4-(acetylamino)benzenesulfonyl fluoride.[24][25]

-

Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.[24][25]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[24]

-

Disposal: Dispose of waste containing 4-(acetylamino)benzenesulfonyl fluoride as hazardous chemical waste in accordance with local, state, and federal regulations.[8][26] Decontamination of glassware can be achieved by rinsing with an aqueous sodium carbonate solution.[24]

Conclusion

4-(Acetylamino)benzenesulfonyl fluoride is a powerful and versatile chemical tool with broad applications in chemical biology and drug discovery. Its well-defined reactivity, coupled with the tunability of its structure, makes it an invaluable probe for exploring the proteome. By understanding its fundamental properties and employing the protocols outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein labeling protocol [abberior.rocks]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.monash.edu [research.monash.edu]

- 21. The growing applications of SuFEx click chemistry. | Semantic Scholar [semanticscholar.org]

- 22. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 23. SDS-PAGE Protocol | Rockland [rockland.com]

- 24. lsuhsc.edu [lsuhsc.edu]

- 25. chemicalbook.com [chemicalbook.com]

- 26. benchchem.com [benchchem.com]

The Genesis of a Privileged Motif: An In-depth Technical Guide to the Discovery and History of 4-Acetamidobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of 4-acetamidobenzenesulfonyl fluoride. From its probable origins in the early advancements of organofluorine chemistry to its contemporary role as a cornerstone in drug discovery and chemical biology, this document traces the journey of a seemingly simple yet remarkably versatile molecule. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the technological advancements that have refined its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important chemical entity.

Introduction: The Dawn of a New Era in Medicinal Chemistry

The story of 4-acetamidobenzenesulfonyl fluoride is intrinsically linked to the broader history of sulfonamides and organofluorine chemistry. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the age of chemotherapy.[1] This breakthrough spurred intense research into the synthesis and derivatization of benzenesulfonamide scaffolds. Parallel to these developments, the field of organofluorine chemistry was burgeoning, with chemists exploring methods to introduce the highly electronegative fluorine atom into organic molecules to modulate their physical, chemical, and biological properties. It is at the confluence of these two powerful streams of chemical research that 4-acetamidobenzenesulfonyl fluoride likely emerged.

While a singular, definitive publication marking the "discovery" of 4-acetamidobenzenesulfonyl fluoride is not readily apparent in the historical literature, its synthesis can be logically inferred from the established chemical principles of the early 20th century. The most probable and historically significant route to its first preparation involves the halogen exchange of its corresponding sulfonyl chloride, a method pioneered for aromatic sulfonyl fluorides in the 1930s.[2]

The Foundational Synthesis: A Two-Step Journey from Acetanilide

The classical synthesis of 4-acetamidobenzenesulfonyl fluoride is a two-part narrative, beginning with the preparation of a key intermediate, 4-acetamidobenzenesulfonyl chloride. This is followed by the crucial fluorination step.

Part I: The Chlorosulfonation of Acetanilide

The synthesis of the sulfonyl chloride precursor is a well-established and robust reaction. The direct chlorosulfonation of acetanilide with chlorosulfonic acid has been a cornerstone of introductory organic chemistry for decades, prized for its efficiency and the high regioselectivity for the para isomer.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [3]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer and a gas absorption trap.

-

Reagent Addition: Charge the flask with chlorosulfonic acid and cool it in an ice-water bath.

-

Slow Addition of Acetanilide: Gradually add acetanilide to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete conversion.

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the solid 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water. The crude product is often of sufficient purity for the subsequent step.

Causality of Experimental Choices:

-

The use of a large excess of chlorosulfonic acid serves as both the reactant and the solvent, driving the reaction to completion.

-

The initial cooling is critical to manage the highly exothermic nature of the reaction and to minimize side reactions.

-

The final heating step ensures the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.

-

Quenching on ice is a standard and effective method to safely decompose the reactive chlorosulfonic acid and precipitate the less water-soluble product.

Reaction Pathway: Chlorosulfonation of Acetanilide

Caption: Electrophilic aromatic substitution of acetanilide.

Part II: The Halogen Exchange - Birth of the Sulfonyl Fluoride

The conversion of the newly synthesized 4-acetamidobenzenesulfonyl chloride to its fluoride counterpart represents the genesis of the target molecule. The pioneering work of Davies and Dick in 1931 established that aromatic sulfonyl chlorides could be converted to sulfonyl fluorides by treatment with aqueous potassium fluoride.[2] This nucleophilic substitution reaction, often referred to as a halogen exchange or "halex" reaction, would have been the logical and accessible method for the first synthesis of 4-acetamidobenzenesulfonyl fluoride.

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride (Historical Method)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-acetamidobenzenesulfonyl chloride in a suitable solvent (e.g., acetone).

-

Fluoride Source: Add an aqueous solution of a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[4]

-

Reaction Conditions: Heat the mixture to reflux with stirring for several hours to drive the halogen exchange.

-

Workup and Isolation: After cooling, the product can be isolated by precipitation upon addition of water, followed by vacuum filtration. Further purification can be achieved by recrystallization.

Mechanistic Insights:

The reaction proceeds via a nucleophilic attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The use of a phase-transfer catalyst, such as 18-crown-6, was a later refinement in 1977 by Cate and co-workers to enhance the solubility and nucleophilicity of the fluoride salt in organic solvents, often leading to improved yields and milder reaction conditions.[2]

Reaction Pathway: Halogen Exchange

Caption: Nucleophilic substitution at the sulfur center.

Evolution of Synthetic Methodologies: A Modern Perspective

While the classical two-step synthesis remains a viable and educational approach, modern synthetic chemistry has introduced a plethora of more sophisticated and efficient methods for the preparation of sulfonyl fluorides, including 4-acetamidobenzenesulfonyl fluoride. These advancements are driven by the need for milder reaction conditions, broader substrate scope, and greater functional group tolerance, particularly in the context of complex molecule synthesis.

| Method | Precursor | Reagents | Key Advantages |

| Classical Halex | Sulfonyl Chloride | KF, KHF₂ | Cost-effective, simple procedure. |

| Phase-Transfer Catalysis | Sulfonyl Chloride | KF, 18-crown-6 | Milder conditions, improved yields.[2] |

| From Sulfonic Acids/Sulfonates | Sulfonic Acid/Sulfonate | Cyanuric chloride, KHF₂ | One-pot, avoids isolation of sulfonyl chloride.[4] |

| From Sulfonamides | Sulfonamide | Pyry-BF₄, MgCl₂, KF | Mild, high chemoselectivity for late-stage functionalization.[5] |

| From Aryl Halides | Aryl Bromide/Iodide | DABSO, NFSI/Selectfluor | Transition-metal catalyzed, direct C-S bond formation. |

Historical and Modern Applications: From a Chemical Curiosity to a "Click" Chemistry Linchpin

Initially, the utility of 4-acetamidobenzenesulfonyl fluoride was likely explored within the broader context of sulfonamide research, potentially as a stable precursor for the synthesis of other sulfonamide derivatives. However, its true potential remained largely untapped for decades.

The renaissance of 4-acetamidobenzenesulfonyl fluoride, and sulfonyl fluorides in general, can be attributed to the groundbreaking work of K. Barry Sharpless and his development of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry."[6] This new paradigm in chemical reactivity has positioned sulfonyl fluorides as privileged electrophiles that are remarkably stable yet can be "activated" to react with nucleophiles under specific conditions.

Key Applications:

-

Covalent Probes and Inhibitors: The sulfonyl fluoride moiety can act as a "warhead," forming stable covalent bonds with specific amino acid residues (e.g., serine, tyrosine, lysine) in proteins. This has made 4-acetamidobenzenesulfonyl fluoride and its derivatives invaluable tools in chemical biology for activity-based protein profiling and the development of targeted covalent inhibitors.[2]

-

Bioconjugation: The predictable and robust nature of the SuFEx reaction makes 4-acetamidobenzenesulfonyl fluoride an excellent linker for attaching molecules to biomolecules, such as proteins and nucleic acids.[6]

-

Drug Discovery: The acetamido group provides a convenient handle for further chemical modification, allowing for the rapid generation of libraries of diverse sulfonamide-based compounds for high-throughput screening in drug discovery programs.

-

Polymer Chemistry: The SuFEx reaction has been employed in polymer synthesis and modification, enabling the creation of novel materials with tailored properties.

Conclusion: A Legacy of Innovation and a Future of Discovery

The journey of 4-acetamidobenzenesulfonyl fluoride from a probable outcome of early 20th-century synthetic exploration to a central player in modern chemical biology and drug discovery is a testament to the enduring power of fundamental chemical principles and the continuous quest for new reactivity. Its history is a compelling narrative of how a simple molecule, through the lens of innovative concepts like click chemistry, can be reimagined and repurposed to address contemporary scientific challenges. As our understanding of complex biological systems deepens, the demand for precisely engineered chemical tools will undoubtedly grow, ensuring that the legacy of 4-acetamidobenzenesulfonyl fluoride will continue to be written in the laboratories of the future.

References

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-(乙酰氨基)苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Spectroscopic and Analytical Guide to p-Acetamidobenzenesulfonyl Fluoride

Foreword: The Critical Role of Analytical Rigor in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the purity, identity, and stability of chemical intermediates are paramount. These molecules form the foundational building blocks of active pharmaceutical ingredients (APIs), and any ambiguity in their characterization can have cascading negative effects on synthesis yields, impurity profiles, and ultimately, patient safety. p-Acetamidobenzenesulfonyl fluoride is a key intermediate, notably in the synthesis of various sulfonamide-based therapeutic agents. Its reactive sulfonyl fluoride moiety makes it a valuable synthon, but also necessitates stringent analytical verification. This guide provides an in-depth exploration of the core spectroscopic techniques used to characterize p-acetamidobenzenesulfonyl fluoride, moving beyond mere data presentation to explain the causal links between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in experimental outcomes.

Molecular Structure and Its Spectroscopic Implications

p-Acetamidobenzenesulfonyl fluoride (C₈H₈FNO₃S) possesses a well-defined structure featuring several key functional groups that give rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data. The molecule consists of a para-substituted benzene ring, an acetamido group (-NHCOCH₃), and a sulfonyl fluoride group (-SO₂F).

Molecular Structure of p-Acetamidobenzenesulfonyl Fluoride

An In-Depth Technical Guide to 4-(Acetylamino)benzenesulfonyl Fluoride (CAS 329-20-4): A Versatile Tool in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Sulfonyl Fluoride

In the landscape of chemical biology and drug discovery, the quest for stable, selective, and efficient molecular probes and connectors is perpetual. 4-(Acetylamino)benzenesulfonyl fluoride, identified by CAS number 329-20-4, has emerged as a significant player in this arena. This technical guide provides a comprehensive overview of its properties, synthesis, and, most importantly, its applications as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer insights into its utility for professionals engaged in cutting-edge research.

While the user initially inquired about CAS number 329-20-4, it is important to note that this number is unequivocally assigned to 4-(acetylamino)benzenesulfonyl fluoride, also known as 4-acetamidobenzenesulfonyl fluoride. This guide will focus exclusively on this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 329-20-4 | [1][2] |

| Molecular Formula | C₈H₈FNO₃S | [1][3] |

| Molecular Weight | 217.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 173-178 °C | [1] |

| InChI Key | HRQHLUBMODFETM-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F | [3] |

Spectroscopic Data

The structural integrity of 4-(acetylamino)benzenesulfonyl fluoride can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the acetyl methyl protons, and the amine proton. The aromatic protons typically appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The methyl protons of the acetyl group resonate as a singlet in the upfield region, while the NH proton of the amide group also presents as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the acetyl group, and the methyl carbon. The carbon attached to the sulfonyl fluoride group will be significantly downfield. A representative ¹³C NMR spectrum for the related compound 4-acetamidobenzenesulfonamide shows characteristic peaks that can be used for comparative analysis.[4]

-

FTIR Spectroscopy: The infrared spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H stretching of the secondary amide.

-

C=O stretching of the amide carbonyl group.

-

S=O stretching of the sulfonyl group.

-

S-F stretching of the sulfonyl fluoride.

-

Aromatic C-H and C=C stretching.

-

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 217.02089 Da.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 4-(Acetylamino)benzenesulfonyl Fluoride

The synthesis of 4-(acetylamino)benzenesulfonyl fluoride is typically achieved through the fluorination of its corresponding sulfonyl chloride precursor, 4-acetamidobenzenesulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom.

Synthetic Workflow Diagram

Caption: Synthetic route to 4-(acetylamino)benzenesulfonyl fluoride.

Experimental Protocol: Synthesis from 4-Acetamidobenzenesulfonyl Chloride

This protocol describes a general procedure for the synthesis of 4-(acetylamino)benzenesulfonyl fluoride.

Materials:

-

4-Acetamidobenzenesulfonyl chloride

-

Potassium fluoride (KF)

-

Acetonitrile (anhydrous)

-

Phase-transfer catalyst (e.g., 18-crown-6) - optional, but can improve reaction rate and yield.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetamidobenzenesulfonyl chloride and anhydrous acetonitrile.

-

Addition of Reagents: To the stirred suspension, add an excess of potassium fluoride (typically 2-3 equivalents). If using, add a catalytic amount of a phase-transfer catalyst.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-(acetylamino)benzenesulfonyl fluoride by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Bioconjugation and Drug Discovery: The Power of SuFEx Chemistry